molecular formula C24H39NO7 B1181445 10-Hydroxyneoline CAS No. 132362-42-6

10-Hydroxyneoline

Cat. No. B1181445
M. Wt: 453.576
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydroxyprolines and related hydroxylated compounds involves solid-phase procedures, demonstrating how hydroxylation affects molecular stability and synthesis pathways. For example, Inouye et al. (1982) synthesized collagen-like polytripeptides to study hydroxyproline's effect on triple helices, highlighting the synthesis's complexity and the impact of hydroxylation on stability (Inouye et al., 1982).

Molecular Structure Analysis

The molecular structure of hydroxylated compounds, such as 10-Hydroxybenzo[h]quinoline, reveals strong intramolecular O-H...N hydrogen bonds, suggesting similar structural features could be expected in 10-Hydroxyneoline. The planar molecules and hydrogen bonding are crucial for stability and molecular interactions (Kubicki et al., 1995).

Chemical Reactions and Properties

Hydroxyproline and its isomers, as seen in research by Srivastava et al. (2016), play a significant role in collagen synthesis and stability, which might parallel 10-Hydroxyneoline's reactivity and interaction in biological systems. The chemical properties, including reactivity with other compounds and roles in biological processes, are highlighted by the effects on collagen and related proteins (Srivastava et al., 2016).

Physical Properties Analysis

The physical properties of hydroxylated compounds are influenced by molecular weight, crystallinity, and other structural factors. For instance, the study by Gao et al. (2020) on poly(10-hydroxydecanoate) showcases how molecular weight affects physical properties like thermal behavior and mechanical strength, which may be relevant for understanding 10-Hydroxyneoline's physical characteristics (Gao et al., 2020).

Chemical Properties Analysis

10-Hydroxyneoline's chemical properties, while not directly studied, can be inferred from related hydroxylated compounds. The research by Pyrko (2021) on 10-hydroxydecahydroacridine derivatives explores the acid-base titration and spectral properties, indicating how hydroxylation influences chemical behavior and potential applications as indicators in chemical reactions (Pyrko, 2021).

Scientific Research Applications

Nanocrystals for Cancer Treatment

A novel approach in the application of 10-Hydroxycamptothecin involves the development of stabilizer-free and organic solvent-free nanocrystals. This method enhances the solubility and bioavailability of 10-HCPT, showcasing improved antitumor activities and pharmacokinetic profiles. The nanocrystals exhibit a sustained release pattern, higher cellular uptake, and significant antiproliferative activity against cancer cells, suggesting a promising delivery system for 10-HCPT in cancer therapy (Yang et al., 2016).

Electrochemical Sensing Platform

Research has also explored the use of graphene nanosheets to develop a sensitive electrochemical sensing platform for 10-HCPT. This platform aims to improve the detection of 10-HCPT in biological samples, with potential applications in clinical diagnostics and monitoring therapeutic levels of the drug in patients undergoing cancer treatment (Ye et al., 2018).

Chemically Stable Nanosuspensions

Another significant advancement involves the preparation of chemically stable 10-HCPT nanosuspensions. This method addresses the stability issues of 10-HCPT by maintaining its active lactone form, which is crucial for its anticancer activity. The nanosuspensions demonstrated improved dissolution rates and could potentially enhance the clinical efficacy of 10-HCPT (Pu et al., 2009).

Super Macromolecule Conjugate for Tumor Targeting

Research on hydroxyethyl starch-10-hydroxy camptothecin (HES-10-HCPT) super macromolecule conjugates has shown promising results in improving the solubility, stability, and tumor targeting of 10-HCPT. This conjugate facilitates enhanced drug accumulation in tumors and reduced toxicity, indicating a potential for improved therapeutic outcomes in cancer treatment (Li et al., 2016).

Endophytic Fungal Production

Exploratory research into the production of 10-HCPT and its derivatives through endophytic fungi offers a novel source for these compounds. This method may provide a sustainable and scalable approach to producing these valuable anticancer precursors, with potential applications in pharmaceutical manufacturing and research (Shweta et al., 2010).

properties

CAS RN

132362-42-6

Product Name

10-Hydroxyneoline

Molecular Formula

C24H39NO7

Molecular Weight

453.576

Appearance

Powder

synonyms

10-Hydroxyneoline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.